molecular formula C23H27N3O B295936 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B295936
M. Wt: 361.5 g/mol
InChI Key: CVPQTOXEFBVKJW-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, also known as BMDI, is a synthetic compound that has attracted attention due to its potential applications in scientific research. BMDI is a member of the imidazolone family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is not yet fully understood. However, it is believed that 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to have cardioprotective effects, and may be useful in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is its relatively simple synthesis method, which allows for large-scale production. 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is also relatively stable and can be stored for extended periods of time. However, one of the limitations of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one. One area of research could be to further investigate the mechanism of action of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, in order to better understand its anti-cancer and anti-inflammatory activities. Another area of research could be to investigate the potential use of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in combination with other chemotherapeutic agents, in order to enhance its anti-cancer activity. Additionally, research could be conducted to investigate the potential use of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in the treatment of other diseases, such as Alzheimer's disease and cardiovascular diseases.

Synthesis Methods

The synthesis of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-methylbenzaldehyde with diisopropylamine in the presence of an acid catalyst to form 5-benzylidene-2-(diisopropylamino)-3-methyl-3,5-dihydro-4H-imidazol-4-one. This intermediate is then oxidized with hydrogen peroxide to form 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one. The synthesis of 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have anti-cancer activity in vitro and in vivo, and may be useful as a chemotherapeutic agent. 5-benzylidene-2-(diisopropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to have anti-inflammatory activity, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[di(propan-2-yl)amino]-3-(4-methylphenyl)imidazol-4-one

InChI

InChI=1S/C23H27N3O/c1-16(2)25(17(3)4)23-24-21(15-19-9-7-6-8-10-19)22(27)26(23)20-13-11-18(5)12-14-20/h6-17H,1-5H3/b21-15-

InChI Key

CVPQTOXEFBVKJW-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/N=C2N(C(C)C)C(C)C

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(C(C)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(C(C)C)C(C)C

Origin of Product

United States

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